2',6'-Dichloro-3-(2-methoxyphenyl)propiophenone
CAS No.: 898774-22-6
Cat. No.: VC2301205
Molecular Formula: C16H14Cl2O2
Molecular Weight: 309.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898774-22-6 |
|---|---|
| Molecular Formula | C16H14Cl2O2 |
| Molecular Weight | 309.2 g/mol |
| IUPAC Name | 1-(2,6-dichlorophenyl)-3-(2-methoxyphenyl)propan-1-one |
| Standard InChI | InChI=1S/C16H14Cl2O2/c1-20-15-8-3-2-5-11(15)9-10-14(19)16-12(17)6-4-7-13(16)18/h2-8H,9-10H2,1H3 |
| Standard InChI Key | FVQSHPPZBVMCCY-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1CCC(=O)C2=C(C=CC=C2Cl)Cl |
| Canonical SMILES | COC1=CC=CC=C1CCC(=O)C2=C(C=CC=C2Cl)Cl |
Introduction
Chemical Structure and Molecular Properties
Structural Features
2',6'-Dichloro-3-(2-methoxyphenyl)propiophenone possesses a complex molecular structure with several key features that define its chemical behavior. The compound contains a propiophenone core consisting of a phenyl ring connected to a carbonyl group, which is further attached to a two-carbon chain linked to another aromatic ring. The first phenyl ring (designated as the 2',6' positions) contains two chlorine atoms, while the terminal phenyl ring contains a methoxy group at the ortho position .
The presence of the two chlorine atoms at the 2' and 6' positions creates steric hindrance around the carbonyl group, potentially affecting the reactivity of this functional group. Meanwhile, the methoxy substituent on the second phenyl ring contributes to the electronic properties of the molecule, potentially influencing its interaction with various receptors or enzymes in biological systems.
Molecular and Physical Properties
The molecular formula of 2',6'-Dichloro-3-(2-methoxyphenyl)propiophenone is C16H14Cl2O2, with a precise molecular weight of 309.19 g/mol . This molecular weight places it in the mid-range for organic compounds, neither too small to be highly volatile nor too large to present significant bioavailability challenges. The exact mass of the compound has been determined to be 308.0370851 Da, which is valuable for analytical identification purposes .
Table 1 below summarizes the key physical and chemical properties of 2',6'-Dichloro-3-(2-methoxyphenyl)propiophenone:
The XLogP3-AA value of 4.7 indicates that the compound is relatively lipophilic, suggesting good membrane permeability but potentially limited water solubility . The absence of hydrogen bond donors (0) and the presence of two hydrogen bond acceptors (the carbonyl oxygen and the methoxy oxygen) influence its interaction with biological macromolecules and solvent systems . The five rotatable bonds in the molecule contribute to its conformational flexibility, which may be relevant for its potential binding to biological targets .
Nomenclature and Identification
Systematic Naming and Synonyms
The compound 2',6'-Dichloro-3-(2-methoxyphenyl)propiophenone is known by several names in chemical literature and databases, reflecting different naming conventions and systems. The primary name highlights the substitution pattern on the propiophenone backbone, specifically indicating the positions of the chloro and methoxyphenyl substituents.
The following are recognized synonyms for this compound:
-
2',6'-Dichloro-3-(2-methoxyphenyl)propiophenone (primary name)
-
1-(2,6-Dichlorophenyl)-3-(2-methoxyphenyl)propan-1-one (systematic IUPAC name)
-
1-Propanone, 1-(2,6-dichlorophenyl)-3-(2-methoxyphenyl)- (CAS index name)
Identification Codes and Registry Numbers
Physical and Chemical Characteristics
Solubility and Partition Coefficient
The computed XLogP3-AA value of 4.7 suggests that 2',6'-Dichloro-3-(2-methoxyphenyl)propiophenone has significant lipophilicity . This property indicates that the compound would have limited water solubility but would be relatively soluble in organic solvents such as ethanol, acetone, and chloroform. The lipophilic nature of the compound also suggests it would have good membrane permeability, which could be relevant for potential pharmaceutical applications.
Structural Properties Affecting Reactivity
Several structural features of 2',6'-Dichloro-3-(2-methoxyphenyl)propiophenone contribute to its chemical reactivity:
-
The carbonyl group (C=O) serves as an electrophilic center that can participate in nucleophilic addition reactions.
-
The two chlorine atoms at the 2' and 6' positions influence the electronic distribution around the carbonyl group and may also participate in substitution reactions.
-
The methoxy group on the second phenyl ring contributes electron density to the aromatic system and may influence the reactivity of the ring toward electrophilic substitution reactions.
-
The five rotatable bonds provide conformational flexibility that may affect the compound's ability to interact with various molecular targets .
Synthesis and Production Methods
Propiophenones are typically synthesized through Friedel-Crafts acylation reactions, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). For 2',6'-Dichloro-3-(2-methoxyphenyl)propiophenone, this might involve the reaction of 2,6-dichlorobenzoyl chloride with a suitable derivative of 2-methoxyphenylethane.
Alternative synthetic approaches might include:
-
Claisen condensation between appropriate esters and ketones followed by reduction
-
Michael addition reactions
-
Cross-coupling reactions catalyzed by transition metals
Specific reaction conditions, yields, and purification methods would need to be optimized based on the particular synthetic route chosen.
| Compound | Structural Differences | Expected Impact on Properties |
|---|---|---|
| 2',6'-Dichloro-3-(2-methoxyphenyl)propiophenone | Reference compound | Baseline properties |
| 2',6'-Dichloro-3-phenylpropiophenone | Lacks methoxy group | Reduced electron density, potentially different receptor interactions |
| 2'-Chloro-3-(2-methoxyphenyl)propiophenone | Only one chlorine atom | Altered steric properties, potentially different reactivity |
| 3',4'-Dimethyl-3-(2-methoxyphenyl)propiophenone | Methyl instead of chloro substituents | Different electronic properties, potentially altered biological activity |
This comparative framework helps in understanding how specific structural modifications might influence the chemical, physical, and potentially biological properties of these related compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume